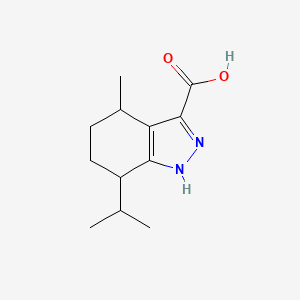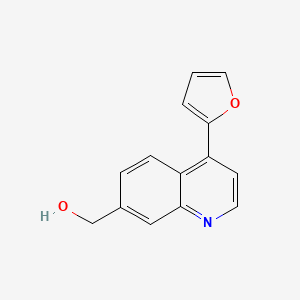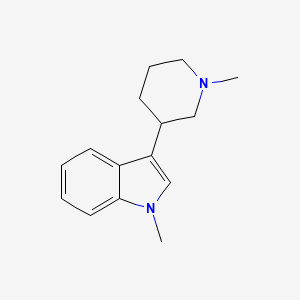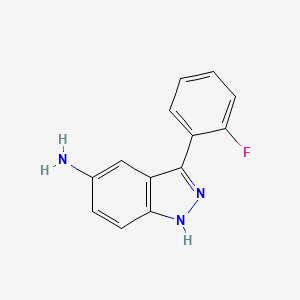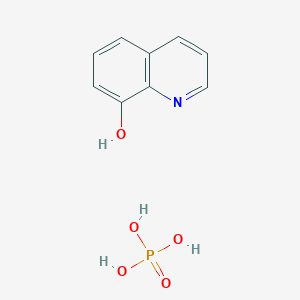
3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Indolin-5-yl)benzaldehyde is an organic compound that features an indole moiety fused to a benzaldehyde group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzaldehyde group adds to the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Indolin-5-yl)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Vilsmeier-Haack reaction, where indole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.
Industrial Production Methods: Industrial production of 3-(Indolin-5-yl)benzaldehyde may involve multi-step processes starting from readily available precursors. The process often includes steps like nitration, reduction, and cyclization to form the indole ring, followed by formylation to introduce the benzaldehyde group.
Types of Reactions:
Oxidation: 3-(Indolin-5-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 3-(Indolin-5-yl)benzoic acid.
Reduction: 3-(Indolin-5-yl)benzyl alcohol.
Substitution: 3-(5-Bromoindolin-5-yl)benzaldehyde.
Scientific Research Applications
3-(Indolin-5-yl)benzaldehyde has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The benzaldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with the formyl group at a different position.
3-(Indol-3-yl)propionaldehyde: Contains a propionaldehyde group instead of a benzaldehyde group.
5-Bromoindole-3-carboxaldehyde: A halogenated derivative with different reactivity.
Uniqueness: 3-(Indolin-5-yl)benzaldehyde is unique due to the specific positioning of the benzaldehyde group on the indole ring, which imparts distinct reactivity and biological properties
Properties
CAS No. |
893738-96-0 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-5,8-10,16H,6-7H2 |
InChI Key |
BDTKLXXSSAJGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


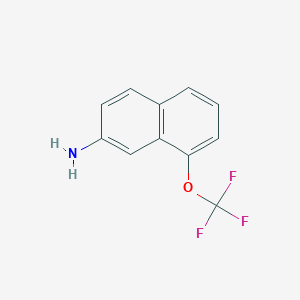
![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
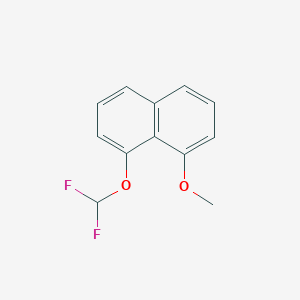
![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
